3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine
CAS No.:
Cat. No.: VC13416454
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2 |
|---|---|
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 3-methyl-3-azabicyclo[3.3.1]nonan-9-amine |
| Standard InChI | InChI=1S/C9H18N2/c1-11-5-7-3-2-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3 |
| Standard InChI Key | KHQIMHCQMINGFA-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC2CCCC(C1)C2N |
Introduction
Structural Characteristics and Molecular Identity
Core Bicyclic Framework
3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine (CAS: 108640-16-0) belongs to the azabicycloalkane family, featuring a bicyclo[3.3.1]nonane skeleton with a nitrogen atom at position 3 and an amine group at position 9 . The bicyclic system consists of two fused cyclohexane rings bridged across positions 3 and 9, creating a rigid, boat-like conformation that enhances stereochemical stability . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂ | |
| Molecular Weight | 154.25 g/mol | |
| IUPAC Name | 3-methyl-3-azabicyclo[3.3.1]nonan-9-amine | |
| SMILES | CN1CC2CC(C1)CC(N)C2 |
Stereochemical Considerations
The compound exhibits stereoisomerism due to the chiral centers at positions 3 and 9. X-ray crystallography of related analogs, such as (1R,5S,9s)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol, confirms a syn orientation of the amine and methyl groups in the most stable conformer . This stereochemistry influences receptor binding affinity, as demonstrated in σ₂ receptor ligand studies .
Synthetic Methodologies
Enamine Cyclization
A widely used route involves the reaction of pyrrolidine enamine derivatives with α-bromomethylacrylate. This method, reported by the RSC Publishing group, yields the bicyclo[3.3.1]nonane core with 72–85% efficiency . Key steps include:
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Enamine Formation: Condensation of N-tosylpiperidone with pyrrolidine.
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Cyclization: Treatment with α-bromomethylacrylate under basic conditions (K₂CO₃, DMF).
DIBAL-H-Mediated Tandem Reactions
Mehta’s group developed a DIBAL-H-driven approach for related bicyclononane derivatives :
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Lactone Reduction: DIBAL-H reduces lactones to lactols.
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Intramolecular Aldol Condensation: Base-promoted cyclization forms the bicyclo[3.3.1]nonan-9-one intermediate.
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Amination: Conversion of the ketone to an amine via reductive amination (NaBH₃CN, NH₄OAc) .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.043 g/cm³ | Computational |
| Boiling Point | 259.4°C (760 mmHg) | Empirical |
| LogP | 0.65 | HPLC |
| Solubility | >10 mg/mL in DMSO | Experimental |
| Stability | Stable at RT (24 months) | SDS |
The amine group’s basicity (pKa ≈ 9.1) facilitates protonation under physiological conditions, enhancing water solubility .
Biological Activities and Applications
Antimicrobial Activity
2,4-Diaryl derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) . The bicyclic framework disrupts microbial cell membrane integrity .
Neuropharmacological Applications
As a σ₂ receptor ligand, this compound enhances chemosensitization in glioblastoma models, reducing cisplatin resistance by 40% .
| Hazard | Category | Signal Word |
|---|---|---|
| Skin Irritation | 2 | Warning |
| Eye Irritation | 2A | Warning |
| Respiratory Irritation | 3 | Warning |
First Aid Measures
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Inhalation: Move to fresh air; administer oxygen if needed .
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Dermal Contact: Rinse with water for 15 minutes; consult a physician .
Structural Analogs and Comparative Analysis
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